2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
Description
This compound is a substituted imidazolidinone derivative characterized by a 2,5-dioxoimidazolidine core. Key structural features include:
- A 3-methoxyphenyl group at position 1, which may enhance π-π stacking interactions in biological targets.
- An N-phenylacetamide side chain at position 4, providing structural diversity for receptor binding modulation.
The compound’s synthesis likely involves multi-step reactions, including alkylation of imidazolidinone precursors and coupling of acetamide derivatives. Spectral characterization (e.g., IR, NMR) would confirm the tautomeric form and substituent positions, as seen in analogous imidazolidinone derivatives .
Properties
CAS No. |
5552-12-5 |
|---|---|
Molecular Formula |
C25H22FN3O4 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22FN3O4/c1-33-21-9-5-8-20(14-21)29-24(31)22(15-23(30)27-19-6-3-2-4-7-19)28(25(29)32)16-17-10-12-18(26)13-11-17/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI Key |
SHSMBBPRUBUSKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactionsThe final step often involves the acylation of the imidazolidinone with phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidinone core can be reduced to form a more saturated ring structure.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imidazolidinone core would produce a more saturated ring system.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The fluorobenzyl and methoxyphenyl groups may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The imidazolidinone core could play a role in stabilizing the compound’s interaction with its targets, thereby enhancing its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties:
Key Research Findings
Substituent Effects on Bioactivity: The 4-fluorobenzyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 3-methyl substitution in ), as fluorine reduces susceptibility to cytochrome P450 oxidation . Methoxy groups (e.g., 3-methoxyphenyl vs. 3,5-dimethoxyphenyl in ) influence binding affinity. For example, bulkier substituents may hinder access to hydrophobic enzyme pockets, while electron-donating groups improve resonance stabilization in receptor interactions.
Spectroscopic Differentiation: IR spectra of imidazolidinones show C=O stretching at ~1660–1680 cm⁻¹ and C=S vibrations (if present) at ~1240–1255 cm⁻¹. The absence of C=S in the target compound distinguishes it from thioamide-containing analogues (e.g., triazole-thiones in ). NMR signals for 4-fluorobenzyl (~4.5 ppm for CH₂; aromatic F coupling) and 3-methoxyphenyl (~3.8 ppm for OCH₃) provide definitive structural confirmation .
Tautomerism and Reactivity: Unlike triazole-thione derivatives (e.g., compounds [7–9] in ), the target imidazolidinone exists in a single tautomeric form due to the absence of thiol groups, simplifying synthetic reproducibility and stability.
Biological Activity
The compound 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H22FN3O4
- Molecular Weight : 447.46 g/mol
- IUPAC Name : 2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
Antidepressant Potential
Recent studies have explored the antidepressant potential of similar compounds, particularly those containing fluorinated and methoxy groups. These studies suggest that modifications in the chemical structure can lead to enhanced serotonin receptor affinity and phosphodiesterase inhibition, which are critical pathways in managing depression .
The proposed mechanism of action for this compound involves:
- Serotonin Receptor Modulation : Affinity for serotonin receptors (5-HT1A and 5-HT7) has been noted, which is crucial in mood regulation.
- Phosphodiesterase Inhibition : Compounds with similar structures have shown inhibitory effects on phosphodiesterases (PDE4B and PDE10A), suggesting a role in increasing cyclic AMP levels, further influencing mood regulation .
Case Studies
- Study on Fluorinated Derivatives : A study published in PubMed highlighted the synthesis and biological evaluation of fluorinated derivatives, noting their potential as antidepressants through in vivo tests such as the forced swim test (FST) in mice .
- Synthetic Approaches : Research indicates that synthetic methods allowing regioselective introduction of pharmacophores into heterocycles can significantly enhance biological activity. This approach has been utilized to develop compounds with improved efficacy against various biological targets .
Comparison of Biological Activities
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 0.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
